molecular formula C9H12O2 B1599690 (3-Methoxy-4-methylphenyl)methanol CAS No. 4685-50-1

(3-Methoxy-4-methylphenyl)methanol

Cat. No.: B1599690
CAS No.: 4685-50-1
M. Wt: 152.19 g/mol
InChI Key: SHVDSQSUDVJXEY-UHFFFAOYSA-N
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Description

(3-Methoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, where the hydroxyl group is replaced by a methanol group, and it also contains a methoxy group at the 3-position and a methyl group at the 4-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methoxy-4-methylphenyl)methanol can be synthesized through several methods. One common method involves the reduction of (3-Methoxy-4-methylphenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, CrO3, dichloromethane

    Reduction: NaBH4, LiAlH4, THF, ethanol

    Substitution: Nitrating agents (HNO3), sulfonating agents (SO3), halogenating agents (Cl2, Br2)

Major Products Formed

    Oxidation: (3-Methoxy-4-methylphenyl)methanone

    Reduction: Corresponding hydrocarbon

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(3-Methoxy-4-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)methanol
  • (4-Methylphenyl)methanol
  • (3-Methoxy-4-hydroxyphenyl)methanol

Uniqueness

(3-Methoxy-4-methylphenyl)methanol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which significantly influence its chemical and biological properties

Properties

IUPAC Name

(3-methoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVDSQSUDVJXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471590
Record name (3-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4685-50-1
Record name (3-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxy-4-methylphenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Into a solution of 10.0 g of 3-methoxy-4-methylbenzoic acid in 100 ml of dried tetrahydrofuran, while being cooled in ice and stirred under a nitrogen stream, was added dropwise over a period of 15 minutes 80 ml of a 1M solution of borane-tetrahydrofuran complex in tetrahydrofuran. The mixture was then stirred at room temperature for 3 hours. After addition of 10 ml of water, the reaction mixture was stripped of the solvent by distillation. The residue was dissolved in ether, washed with saturated aquecus sodium bicarbonate solution, then with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and stripped of the solvent by distillation to yield 7.6 g of 3-methoxy-4-methylbenzyl alcohol in the form of yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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10 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-p-toluic acid (45.32 g) in tetrahydrofuran (280 ml) was added to a suspension of sodium borohydride (9.29 g) in tetrahydrofuran (45 ml) with ice bath cooling under nitrogen atmosphere. After 10 minutes stirring, boron trifuluoride diethyl etherate (41.5 ml) was added to the mixture at 3 to 15° C. and the whole was stirred at room temperature overnight. Water (210 ml) and diisopropyl ether (60 ml) were added to the mixture. The organic layer was separated and the aqueous layer was extracted with diisopropyl ether (100 ml). The combined organic layer was washed successively with 1N sodium hydroxide solution and brine, dried over sodium sulfate, and evaporated in vacuo to give 3-methoxy-4-methylbenzylalcohol (41.63 g) as an oil.
Quantity
45.32 g
Type
reactant
Reaction Step One
Quantity
9.29 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
41.5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3-methoxy-4-methyl-benzoic acid (20.0 g, 0.12 mol) in dry THF (200 mL) at 0° C., LiAlH4 (6.9 g) was slowly added. The reaction was warmed to room temperature and stirred overnight. Water (20 mL) was slowly added at 0° C., and then 15% aqueous NaOH solution (50 mL) was added. The mixture was filtered, and the filtrate was extracted with ethyl acetate (3×100 mL). The combined extracts were dried over MgSO4, filtered and evaporated to give the title compound as pale yellow oil (16.0 g). 1H NMR (CDCl3): δ 7.13 (d, 1H), 6.85-6.79 (m, 2H), 4.64 (s, 2H), 3.84 (s, 3H), 2.21 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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